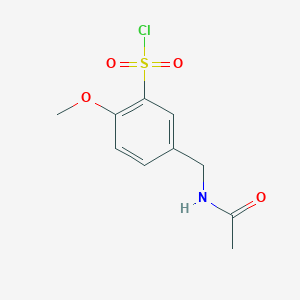

5-(Acetamidomethyl)-2-methoxybenzene-1-sulfonyl chloride

Description

These compounds share a benzenesulfonyl chloride backbone with substituents such as acetamido, methoxy, methyl, or halogens (Cl, F) at specific positions. For example, 5-acetamido-2-methylbenzene-1-sulfonyl chloride (CAS 13632-07-0) features an acetamido group at position 5 and a methyl group at position 2, with a molecular formula of C₉H₁₀ClNO₃S and a molecular weight of 247.7 . The target compound likely replaces the methyl group with a methoxy group, altering its electronic and steric properties. Such sulfonyl chlorides are critical intermediates in synthesizing sulfonamides for pharmaceutical applications, as demonstrated in ’s synthesis of 2-alkylthio-4-chloro-5-methyl-N-[imino-(4-methyl-1-oxo-(1H)-phthalazin-2-yl)methyl]benzenesulfonamides .

Properties

IUPAC Name |

5-(acetamidomethyl)-2-methoxybenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO4S/c1-7(13)12-6-8-3-4-9(16-2)10(5-8)17(11,14)15/h3-5H,6H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEQTWTGHANYCRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC1=CC(=C(C=C1)OC)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Acetamidomethyl)-2-methoxybenzene-1-sulfonyl chloride typically involves the following steps:

Starting Material: The synthesis begins with 2-methoxybenzene-1-sulfonyl chloride.

Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane at a temperature range of 0-5°C to control the reaction rate and prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common.

Chemical Reactions Analysis

Types of Reactions

5-(Acetamidomethyl)-2-methoxybenzene-1-sulfonyl chloride undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

Reduction: The compound can be reduced to the corresponding sulfonamide using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines or alcohols in the presence of a base like pyridine.

Hydrolysis: Water or aqueous sodium hydroxide.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products

Sulfonamide Derivatives: Formed through nucleophilic substitution.

Sulfonic Acid: Formed through hydrolysis.

Reduced Sulfonamide: Formed through reduction.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

This compound has been explored for its potential anticancer properties. Research indicates that sulfonyl chlorides can be used to synthesize various bioactive molecules that inhibit cancer cell proliferation. For instance, derivatives of this compound have been linked to the development of kinase inhibitors, which play a crucial role in cancer therapy by targeting specific enzymes involved in tumor growth and metastasis .

Pharmaceutical Synthesis

5-(Acetamidomethyl)-2-methoxybenzene-1-sulfonyl chloride is utilized in the synthesis of complex pharmaceutical compounds. Its ability to introduce sulfonamide functionalities makes it valuable in creating drugs that target various biological pathways. The compound's reactivity allows it to form stable linkages with amines and alcohols, facilitating the construction of more complex molecular architectures .

Organic Synthesis

Reagent in Organic Reactions

As a sulfonyl chloride, this compound acts as an electrophilic reagent in nucleophilic substitution reactions. It can react with amines to form sulfonamides, which are important intermediates in organic synthesis. This property is particularly useful for synthesizing compounds with biological activity, including antibiotics and anti-inflammatory agents .

Peptide Synthesis

The compound has also found applications in peptide synthesis, where it serves as a coupling agent for amino acids. Its ability to activate carboxylic acids allows for the efficient formation of peptide bonds, which is essential in the production of peptide-based therapeutics .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 5-(Acetamidomethyl)-2-methoxybenzene-1-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is exploited in various chemical reactions to form sulfonamide and other derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Solubility

The substituents on the benzene ring significantly influence the physical and chemical properties of sulfonyl chlorides. Below is a comparative analysis:

Table 1: Structural and Physical Properties of Sulfonyl Chloride Derivatives

Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups :

- Halogens (Cl, F) in 5-chloro-4-acetamido-2-fluorobenzene-1-sulfonyl chloride increase electrophilicity, making it more reactive toward nucleophiles compared to methoxy or methyl-substituted analogs .

- Methoxy groups (e.g., 2-Methoxy-4-methylbenzene-1-sulfonyl chloride ) donate electrons via resonance, reducing reactivity but improving solubility in polar solvents .

Ring System Variations :

- Replacing benzene with thiophene (as in 5-(Acetamidomethyl)thiophene-2-sulfonyl chloride ) introduces sulfur into the aromatic system, altering electronic properties and enabling applications in materials science .

Key Insights:

- Pharmaceutical Relevance : Compounds like 5-chloro-3-(dimethylcarbamoyl)-2-methoxybenzene-1-sulfonyl chloride are optimized for high-purity production (99.999%), ensuring compatibility with drug formulation standards .

- Reaction Conditions : highlights the use of glacial acetic acid or 1,4-dioxane as solvents for sulfonamide synthesis, with reaction times varying from 1–8 hours depending on substituent steric effects .

Biological Activity

5-(Acetamidomethyl)-2-methoxybenzene-1-sulfonyl chloride, also known as a sulfonyl chloride derivative, is a compound that has garnered attention in various fields of biological research due to its potential biological activity. Its structure includes a methoxy group, an acetamidomethyl group, and a sulfonyl chloride moiety, which contribute to its reactivity and interaction with biological systems.

Chemical Structure

The molecular formula for this compound is with a molecular weight of approximately 277.72 g/mol. The presence of the sulfonyl chloride functional group makes it particularly reactive, allowing it to participate in a variety of chemical reactions that can lead to the formation of biologically active derivatives.

The biological activity of this compound is largely attributed to its ability to act as an electrophile in biochemical reactions. It can interact with nucleophiles such as amino acids in proteins, leading to modifications that can alter protein function. This mechanism is crucial in enzyme inhibition studies and drug development.

Enzyme Inhibition Studies

Research indicates that compounds similar to this compound have been explored for their enzyme inhibition capabilities. For instance, sulfonyl chlorides are often investigated for their ability to inhibit serine proteases, which play significant roles in various physiological processes and disease states.

Table 1: Comparison of Biological Activities

Case Studies

Several studies have utilized this compound or its derivatives in the context of enzyme inhibition and drug design:

- Enzyme Interaction Studies : Research has shown that the sulfonyl chloride group can form covalent bonds with serine residues in active sites of enzymes, leading to irreversible inhibition. This property has been exploited in designing inhibitors for therapeutic applications.

- Therapeutic Applications : Compounds bearing similar structures have been evaluated for their potential in treating conditions such as cancer and inflammatory diseases due to their ability to modulate enzyme activities involved in these pathologies.

- Proteomics Research : The compound has been utilized as a tool in proteomics for labeling proteins and studying post-translational modifications, which are critical for understanding cellular functions and disease mechanisms.

Research Findings

Recent findings suggest that derivatives of this compound exhibit varying degrees of biological activity depending on their specific functional groups and structural modifications. The following points summarize key research outcomes:

- Inhibition Potency : Variations in the acetamido and methoxy groups influence the binding affinity and specificity towards target enzymes.

- Selectivity : Structural modifications can enhance selectivity towards specific enzyme classes, reducing off-target effects which are crucial for therapeutic efficacy.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for preparing 5-(Acetamidomethyl)-2-methoxybenzene-1-sulfonyl chloride, and what parameters critically influence yield?

- Methodological Answer : The synthesis often involves diazotization of a precursor amine followed by sulfonation. For example, in analogous sulfonyl chloride syntheses, diazotization with NaNO₂/HCl at 0–5°C precedes reaction with SO₂ in benzene/CuCl₂, yielding intermediates that are treated with thionyl chloride (SOCl₂) to form the sulfonyl chloride group . Key parameters include:

- Temperature control : Low temperatures (0–5°C) during diazotization prevent decomposition.

- Catalyst use : CuCl₂ enhances SO₂ incorporation efficiency .

- Solvent selection : Anhydrous conditions (e.g., benzene) minimize hydrolysis.

- Reaction monitoring : TLC (e.g., chloroform:methanol = 7:3) tracks intermediate formation .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

- Methodological Answer :

- TLC : Monitors reaction progress using polar/non-polar solvent systems .

- NMR : The methoxy group (δ ~3.8–4.0 ppm) and acetamidomethyl protons (δ ~2.0 ppm for CH₃, δ ~6.5–7.5 ppm for aromatic protons) are diagnostic .

- IR spectroscopy : Sulfonyl chloride groups exhibit peaks at 1360 cm⁻¹ (asymmetric S=O stretch) and 1170 cm⁻¹ (symmetric S=O stretch) .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 294/296 for Cl isotopes) confirm molecular weight .

Q. What handling protocols are recommended to ensure stability and safety during experimental use?

- Methodological Answer :

- Storage : Keep in airtight containers under anhydrous conditions (e.g., desiccators) to prevent hydrolysis .

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and eye protection. Avoid skin contact due to sulfonyl chloride’s reactivity .

- Ventilation : Perform reactions in fume hoods to mitigate HCl/SO₂ gas release .

Advanced Research Questions

Q. How do electronic effects of the methoxy and acetamidomethyl substituents influence the reactivity of the sulfonyl chloride group?

- Methodological Answer :

- The methoxy group (electron-donating) at position 2 reduces electrophilicity at the sulfonyl chloride via resonance, potentially slowing nucleophilic substitution. However, steric hindrance at the ortho position may direct reactions to specific sites .

- The acetamidomethyl group at position 5 introduces steric bulk and hydrogen-bonding capacity, which can affect solubility and interaction with nucleophiles (e.g., amines in sulfonamide formation) .

- Experimental validation : Compare reaction rates with analogs lacking these groups (e.g., unsubstituted benzenesulfonyl chloride) under identical conditions.

Q. What side reactions are prevalent during sulfonamide derivatization, and how can they be suppressed?

- Methodological Answer :

- Hydrolysis : Competing hydrolysis to sulfonic acid occurs in protic solvents. Mitigate by using anhydrous solvents (e.g., dry THF) and molecular sieves .

- Over-substitution : Excess nucleophile (e.g., amine) may lead to bis-sulfonamides. Control via stoichiometry (1:1 molar ratio) and stepwise addition .

- Byproduct identification : Use LC-MS to detect hydrolyzed or over-substituted products .

Q. How can researchers resolve contradictions in reported stability data for sulfonyl chlorides in protic vs. aprotic solvents?

- Methodological Answer :

- Context-dependent stability : While sulfonyl chlorides generally hydrolyze in water, some studies stabilize them in alcoholic solvents for crystallization (e.g., ethanol in ).

- Kinetic studies : Monitor hydrolysis rates via conductivity measurements or pH titration in different solvents .

- Recommendation : Pre-test solvent compatibility using small-scale reactions (≤1 mmol) before scaling up .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.